4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol
CAS No.: 565178-09-8
Cat. No.: VC21085044
Molecular Formula: C10H12N4OS
Molecular Weight: 236.3 g/mol
* For research use only. Not for human or veterinary use.
![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol - 565178-09-8](/images/no_structure.jpg)
Specification
CAS No. | 565178-09-8 |
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Molecular Formula | C10H12N4OS |
Molecular Weight | 236.3 g/mol |
IUPAC Name | 4-amino-3-(2-methoxy-5-methylphenyl)-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C10H12N4OS/c1-6-3-4-8(15-2)7(5-6)9-12-13-10(16)14(9)11/h3-5H,11H2,1-2H3,(H,13,16) |
Standard InChI Key | ZXZXHYUSXYAVQZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC)C2=NNC(=S)N2N |
Canonical SMILES | CC1=CC(=C(C=C1)OC)C2=NNC(=S)N2N |
Introduction
Chemical Identity and Structure
Basic Information
4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H- triazole-3-thiol is a heterocyclic compound belonging to the triazole family, characterized by its five-membered ring containing three nitrogen atoms. The compound is identified by several key parameters as outlined in Table 1.1 .
Table 1.1: Chemical Identity Parameters
Parameter | Value |
---|---|
CAS Number | 565178-09-8 |
Molecular Formula | C₁₀H₁₂N₄OS |
Molecular Weight | 236.29 g/mol |
SMILES Notation | CC1=CC(=C(C=C1)OC)C2=NNC(=S)N2N |
InChI | InChI=1S/C10H12N4OS/c1-6-3-4-8(15-2)7(5-6)9-12-13-10(16)14(9)11/h3-5H,11H2,1-2H3,(H,13,16) |
InChIKey | ZXZXHYUSXYAVQZ-UHFFFAOYSA-N |
The compound is also known by several synonyms including 4-amino-3-(2-methoxy-5-methylphenyl)-1H-1,2,4-triazole-5-thione and 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-methoxy-5-methylphenyl)- .
Structural Features
The molecular structure of 4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H- triazole-3-thiol consists of several key functional groups that contribute to its chemical properties and biological activities :
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A 1,2,4-triazole ring forming the core structure
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An amino group (-NH₂) at position 4 of the triazole ring
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A thiol/thione group (-SH/=S) at position 3
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A 2-methoxy-5-methylphenyl substituent at position 5
These structural elements confer specific chemical characteristics that influence the compound's reactivity, solubility, and potential biological interactions. The presence of the triazole ring with its nitrogen atoms creates a system with electron-donating and electron-withdrawing regions, while the thiol group can participate in various reactions including coordination with metals and nucleophilic substitutions .
Physicochemical Properties
Physical Properties
The physical properties of 4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H- triazole-3-thiol are crucial for understanding its behavior in different environments and applications. Table 2.1 summarizes the key physical properties based on experimental and predicted data .
Table 2.1: Physical and Chemical Properties
Property | Value | Method |
---|---|---|
Physical State | Solid | Observed |
Boiling Point | 380.2±52.0 °C | Predicted |
Density | 1.41±0.1 g/cm³ | Predicted |
pKa | 8.29±0.20 | Predicted |
Melting Point | Not available | - |
Solubility | Limited data available | - |
Stability and Reactivity
The stability and reactivity of this compound are influenced by its functional groups. The triazole ring provides stability to the molecular structure, while the thiol/thione group and amino substituent contribute to its reactivity patterns. The compound should generally be stored in a cool, dry place in tightly closed containers to maintain its stability . The presence of the methoxy group on the phenyl ring enhances the electron density of the aromatic system, potentially affecting its behavior in various chemical reactions .
Synthetic Methods and Preparation
Purification and Characterization
After synthesis, the compound is typically characterized using various spectroscopic techniques to confirm its structure and purity. Standard methods include:
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Fourier Transform Infrared Spectroscopy (FTIR)
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Nuclear Magnetic Resonance (NMR) including ¹H-NMR and ¹³C-NMR
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Mass Spectrometry
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Elemental Analysis
Commercial suppliers generally offer this compound with a minimum purity of 95-98%, making it suitable for research and development applications .
Biological Activities and Applications
Role in Cancer Research
One of the most significant applications of 4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H- triazole-3-thiol is in cancer research, where it serves as a key intermediate in the preparation of caspase activators and apoptosis inducers . Caspases are proteolytic enzymes that play critical roles in programmed cell death (apoptosis), and compounds that can activate these enzymes have potential applications in cancer therapy. The structural features of this triazole derivative make it particularly suitable for developing molecules that can interact with and activate caspase pathways, potentially leading to selective cancer cell death .
Research and Development Applications
The compound is primarily utilized in laboratory research settings for:
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Developing novel pharmaceutical candidates
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Structure-activity relationship studies
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Medicinal chemistry research
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Synthesis of more complex bioactive molecules
Commercial suppliers typically market this compound for research and development purposes only, highlighting its role as an intermediate or building block rather than a final therapeutic agent .
Comparative Analysis with Related Compounds
Structural Analogs and Their Properties
To better understand the unique characteristics of 4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H- triazole-3-thiol, it is valuable to compare it with structurally related triazole derivatives. Table 5.1 presents a comparison of this compound with several analogous structures .
Table 5.1: Comparison of 4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H- triazole-3-thiol with Related Triazole Derivatives
This comparative analysis reveals how subtle structural modifications can influence the physicochemical properties and biological activities of triazole derivatives. The presence of specific substituents like the methoxy and methyl groups in 4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H- triazole-3-thiol likely contributes to its unique behavior and applications in pharmaceutical research .
Current Research Trends
Recent Developments
Research involving 4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H- triazole-3-thiol continues to evolve, with several key areas of focus:
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Structure-activity relationship studies to optimize biological activity
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Development of more efficient synthetic pathways
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Exploration of novel pharmaceutical applications beyond cancer research
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Investigation of mechanisms of action at the molecular level
The most recent updates in chemical databases (as of April 2025) indicate ongoing interest in this compound and its derivatives, particularly for their potential in developing new therapeutic agents .
Future Research Directions
Based on current trends, future research involving 4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H- triazole-3-thiol may explore:
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Advanced delivery systems for improved bioavailability
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Combination strategies with established therapeutic agents
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Expanded applications in other disease areas beyond cancer
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Development of more selective and potent derivatives with enhanced efficacy profiles
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Computational studies to predict interactions with biological targets and optimize molecular design
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